molecular formula C13H14 B13769449 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- CAS No. 67145-41-9

3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)-

Cat. No.: B13769449
CAS No.: 67145-41-9
M. Wt: 170.25 g/mol
InChI Key: SHMYIFLHMQKIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a cyclobutadiene derivative reacts with a naphthalene derivative under controlled conditions to form the desired product. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces more saturated hydrocarbons .

Scientific Research Applications

3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanaphthalene derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Methanocyclobuta derivatives: Compounds with a methanocyclobuta ring fused to different aromatic systems.

Uniqueness

What sets 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- apart is its specific stereochemistry and the unique combination of the methanocyclobuta and naphthalene rings.

Properties

CAS No.

67145-41-9

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

tetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene

InChI

InChI=1S/C13H14/c1-2-4-9-8(3-1)12-7-13(9)11-6-5-10(11)12/h1-4,10-13H,5-7H2

InChI Key

SHMYIFLHMQKIPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3CC2C4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.